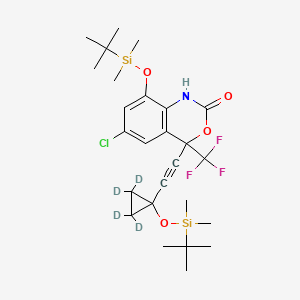

rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

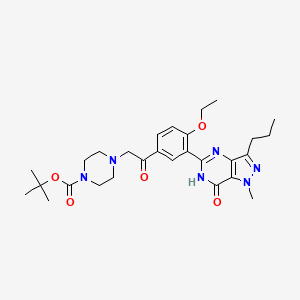

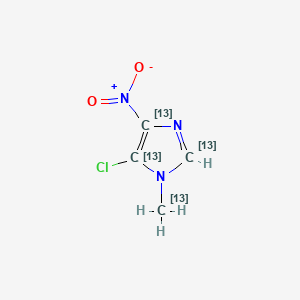

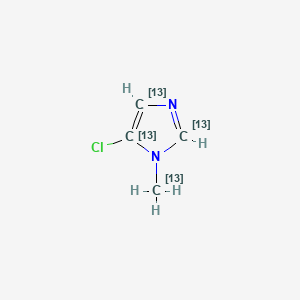

“rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4” is a biochemical compound with the molecular formula C26H33D4ClF3NO4Si2 and a molecular weight of 580.22 . It is used for proteomics research .

Molecular Structure Analysis

The molecule contains a total of 76 bonds. There are 39 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 three-membered ring, 2 six-membered rings, 1 ten-membered ring, and 1 (thio-) carbamate (aromatic) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 580.22 and a molecular formula of C26H33D4ClF3NO4Si2 . Additional physical and chemical properties such as solubility and stability under various conditions would typically be provided in a Certificate of Analysis .Applications De Recherche Scientifique

Efavirenz and Antiretroviral Therapy

Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a cornerstone in the treatment of HIV-1 infection. Its role and efficacy in combination antiretroviral therapy (ART) have been well-documented. Efavirenz is preferred for its potent antiviral activity, once-daily dosing, and availability in fixed-dose combinations, enhancing adherence.

Pharmacogenetics and Pharmacokinetics

The pharmacogenetics and pharmacokinetics of Efavirenz are crucial for its effectiveness and tolerability. Variations in genes encoding metabolic enzymes can significantly affect drug levels, impacting both efficacy and the risk of side effects. Studies have shown that genetic polymorphisms, particularly in the CYP2B6 enzyme, influence Efavirenz metabolism, necessitating dose adjustments in specific populations to optimize treatment outcomes and minimize toxicity (Rakhmanina & van den Anker, 2010).

Resistance and Drug Development

Resistance to Efavirenz and cross-resistance within the NNRTI class remains a significant challenge. The emergence of drug-resistant HIV strains necessitates ongoing research into novel NNRTIs and strategies to overcome resistance. Derivatives or analogs of Efavirenz, possibly including compounds like "rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4", are of interest for their potential to provide options with improved resistance profiles or pharmacokinetic properties (Geretti, Armenia, & Ceccherini‐Silberstein, 2012).

Safety and Monitoring

Monitoring and managing the side effects of Efavirenz, especially neuropsychiatric effects, is critical for maintaining adherence to ART. The relationship between Efavirenz plasma concentrations and side effects highlights the importance of therapeutic drug monitoring. Research into alternatives and derivatives aims to identify compounds that retain the efficacy of Efavirenz while reducing adverse effects, enhancing patient quality of life (Solas & Gagnieu, 2011).

Safety and Hazards

Propriétés

IUPAC Name |

8-[tert-butyl(dimethyl)silyl]oxy-4-[2-[1-[tert-butyl(dimethyl)silyl]oxy-2,2,3,3-tetradeuteriocyclopropyl]ethynyl]-6-chloro-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37ClF3NO4Si2/c1-22(2,3)36(7,8)34-19-16-17(27)15-18-20(19)31-21(32)33-25(18,26(28,29)30)14-13-24(11-12-24)35-37(9,10)23(4,5)6/h15-16H,11-12H2,1-10H3,(H,31,32)/i11D2,12D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZLOCSCGTRCIBH-AREBVXNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC(=CC2=C1NC(=O)OC2(C#CC3(CC3)O[Si](C)(C)C(C)(C)C)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1(C#CC2(C3=C(C(=CC(=C3)Cl)O[Si](C)(C)C(C)(C)C)NC(=O)O2)C(F)(F)F)O[Si](C)(C)C(C)(C)C)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37ClF3NO4Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747162 |

Source

|

| Record name | 8-{[tert-Butyl(dimethyl)silyl]oxy}-4-{[1-{[tert-butyl(dimethyl)silyl]oxy}(~2~H_4_)cyclopropyl]ethynyl}-6-chloro-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4 | |

CAS RN |

1329840-70-1 |

Source

|

| Record name | 8-{[tert-Butyl(dimethyl)silyl]oxy}-4-{[1-{[tert-butyl(dimethyl)silyl]oxy}(~2~H_4_)cyclopropyl]ethynyl}-6-chloro-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-N-[2-[7-Allyl-5-bromo-6-benzyloxy-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide](/img/structure/B587068.png)

![Hydrazinecarboxylic acid, [(ethylamino)methoxymethylene]-, ethyl ester (9CI)](/img/no-structure.png)

![4-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B587081.png)

![(3S)-3-[[(2S)-4-amino-2-[[(2S)-2-(decanoylamino)-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-[[(3S,6S,9R,15S,18R,21S,24S,30S,31R)-3-[2-(2-aminophenyl)-2-oxoethyl]-24-(3-aminopropyl)-15,21-bis(carboxymethyl)-6-[(2R)-1-carboxypropan-2-yl]-9-(hydroxymethyl)-18,31-dimethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-30-yl]amino]-4-oxobutanoic acid](/img/structure/B587086.png)